molecular formula C14H19N3OS B2915638 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide CAS No. 1258746-26-7

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide

Numéro de catalogue B2915638
Numéro CAS: 1258746-26-7
Poids moléculaire: 277.39
Clé InChI: IOOCRAAMQSOYHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). BTK inhibition also leads to the downregulation of anti-apoptotic proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition to its anti-tumor effects, this compound has also been shown to reduce inflammation in preclinical models of RA and SLE. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.

Orientations Futures

There are several potential future directions for the development of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of CLL, MCL, and DLBCL. Another direction is the evaluation of this compound in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound is another potential future direction.

Méthodes De Synthèse

The synthesis of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 2-bromo-3-methylthiophene, which undergoes a series of reactions to yield the final product. The synthesis method has been described in detail in a published patent (US20150210688A1) and several research articles.

Applications De Recherche Scientifique

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to have therapeutic potential in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
In addition to cancer, this compound has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical models, this compound has been shown to inhibit B-cell activation and reduce inflammation.

Propriétés

IUPAC Name

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-13(2,3)12-16-8-10(19-12)11(18)17(4)14(9-15)6-5-7-14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCRAAMQSOYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.